molecular formula C9H10F3N B3029703 2,2,2-Trifluoro-1-(p-tolyl)ethanamine CAS No. 75703-26-3

2,2,2-Trifluoro-1-(p-tolyl)ethanamine

Cat. No. B3029703
CAS RN: 75703-26-3
M. Wt: 189.18
InChI Key: UXPQTBRCSUZWOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. For example, a novel synthetic route for a key intermediate of Silodosin, which is a trifluoromethyl-containing compound, was developed using 2-nitrochlorobenzene as the starting material . Another study describes the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, where a trifluoromethyl substituted tert-butylsulfonylamide was prepared by an addition reaction under basic conditions, followed by deprotection to yield the final product .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine would include a trifluoromethyl group attached to an ethanamine backbone, with a p-tolyl substituent. The presence of the trifluoromethyl group is known to influence the chemical reactivity and physical properties of the molecule due to its strong electron-withdrawing effect. The papers provided do not directly analyze the molecular structure of this specific compound but do discuss related structures, such as trifluoromethyl-substituted indoles .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl-containing compounds can vary widely depending on the functional groups present and the reaction conditions. For instance, the reaction of a perfluoro olefin with amines or alcohols can lead to various products, including addition products to the double bond or N,N-dialkylamides of α-substituted fluoroacetic acid . Halofluorination reactions of difluoro and tetrafluoro compounds with halogenating agents can yield halofluorination products, as well as side products from halogenation of the double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine would be influenced by the trifluoromethyl group, which is known for its lipophobicity and ability to increase the acidity of adjacent protons. The papers do not provide specific data on the physical and chemical properties of this compound, but they do suggest that the presence of fluorine atoms can significantly alter the properties of organic molecules . For example, the introduction of fluorine can improve metabolic stability and alter the pharmacokinetic profile of pharmaceutical compounds.

Scientific Research Applications

  • Photolysis in Photoaffinity Probes : The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, which is closely related to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, leads to products consistent with the intermediacy of a singlet carbene. This process is significant in the context of photoaffinity probes used in biological systems, although its utility might be limited in obtaining primary sequence data (Platz et al., 1991).

  • Synthesis of Silodosin Intermediate : A novel synthetic route has been developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, a medication for benign prostatic hyperplasia. This synthesis uses 2-nitrochlorobenzene as the starting material, highlighting a convenient and economical method to access this intermediate (Luo et al., 2008).

  • Asymmetric Synthesis Applications : The asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, a compound structurally similar to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, has been achieved. This process involves the addition reaction of 2-methylindole with α-trifluoromethylaldimine under basic conditions, demonstrating the significance of trifluoromethyl compounds in stereochemistry (Yang Jia-li, 2015).

  • DNA Binding and Nuclease Activity : Studies involving Cu(II) complexes of tridentate ligands, which include N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, a compound related to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, have shown promising results in DNA binding and nuclease activity. These complexes exhibit minor structural changes to DNA and have low toxicity for different cancer cell lines (Kumar et al., 2012).

  • Methylene Group Modifications in Insecticidal Activity : The oxidation of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide, which is structurally similar to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, leads to various functional group transformations. These derivatives have maintained efficacy as broad-spectrum insecticides, indicating the importance of trifluoromethyl groups in agricultural chemistry (Samaritoni et al., 1999).

Safety And Hazards

The compound has several hazard statements including H302 and H318 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQTBRCSUZWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672132
Record name 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(p-tolyl)ethanamine

CAS RN

75703-26-3
Record name 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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